3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID
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Overview
Description
3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions The process may start with the chlorination of aniline derivatives, followed by methoxylation
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or hydroxyethoxy groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Halogen substitution reactions might occur at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential biochemical effects.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways could include inhibition or activation of biochemical processes, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID can be compared with other aniline derivatives or compounds with similar functional groups.
- Examples include this compound analogs with different substituents.
Uniqueness
- The unique combination of functional groups in this compound may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O6/c1-23-13-3-2-10(16)8-11(13)18-14(20)9-12(15(21)22)17-4-6-24-7-5-19/h2-3,8,12,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFYYULMODNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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